tert-Butyl 4-aminobenzylcarbamate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 258.74 g/mol. It features a tert-butyl group attached to a carbamate structure, which is further linked to a 4-aminobenzyl moiety. The compound is characterized by its solubility in various solvents and is typically stored under inert conditions at low temperatures to maintain stability .
These reactions are significant for synthesizing derivatives with potentially different biological activities.
Research indicates that tert-butyl 4-aminobenzylcarbamate hydrochloride exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and its role in modulating neurotransmitter systems. The compound's ability to cross the blood-brain barrier suggests it may have neurological applications .
Several synthetic routes have been developed for tert-butyl 4-aminobenzylcarbamate hydrochloride, including:
These methods vary in terms of yield, purity, and operational complexity.
tert-Butyl 4-aminobenzylcarbamate hydrochloride has several applications:
Studies on interaction profiles suggest that tert-butyl 4-aminobenzylcarbamate hydrochloride interacts with various biological targets, including:
These interactions are crucial for understanding its pharmacological potential and mechanisms of action .
Several compounds share structural similarities with tert-butyl 4-aminobenzylcarbamate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl 3-aminobenzylcarbamate | 147291-66-5 | 0.98 |
tert-Butyl 2-aminobenzylcarbamate | 162046-50-6 | 0.96 |
tert-Butyl 3-aminophenethylcarbamate | 180079-94-1 | 0.93 |
tert-Butyl 4-aminophenethylcarbamate | 94838-59-2 | 0.91 |
Each compound exhibits unique properties and potential applications, but tert-butyl 4-aminobenzylcarbamate hydrochloride stands out due to its specific biological activities and synthesis versatility.
tert-Butyl 4-aminobenzylcarbamate hydrochloride (CAS 174959-54-7) is a carbamate derivative characterized by three distinct structural components:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₁₉ClN₂O₂ | |
Molecular weight | 258.74 g/mol | |
CAS number | 174959-54-7 | |
SMILES code | CC(C)(C)OC(=O)NCC1=CC=C(N)C=C1.[H]Cl |
The compound adopts a conformation where the tert-butyl group occupies a position orthogonal to the benzylamine plane, minimizing steric hindrance while maintaining the carbamate’s acid-labile properties.
The hydrochloride salt improves solubility in polar solvents (e.g., water, methanol) and prevents premature deprotection during storage.
The synthesis of tert-butyl 4-aminobenzylcarbamate hydrochloride requires careful selection of appropriate precursor compounds that provide efficient pathways to the target molecule [6]. The most commonly utilized starting materials include 4-nitrobenzyl derivatives, 4-aminobenzyl compounds, and various protecting group reagents [1] [4].
4-Nitrobenzyl bromide serves as a fundamental starting material due to its dual functionality, allowing for both nucleophilic substitution reactions and subsequent nitro group reduction [28]. This compound provides access to the benzyl carbon framework while maintaining the nitro group for later conversion to the desired amino functionality [11] [26]. Alternative precursors include 4-aminobenzyl bromide, which eliminates the need for nitro group reduction but requires careful handling due to the reactive nature of the free amine [6] [8].
Di-tert-butyl dicarbonate represents the primary protecting group reagent for introducing the tert-butyloxycarbonyl functionality [9] [38]. This reagent demonstrates excellent reactivity with primary and secondary amines under mild conditions, forming stable carbamate bonds that withstand various synthetic transformations [10] [12]. The selection of di-tert-butyl dicarbonate over alternative protecting group reagents stems from its superior stability profile and ease of removal under acidic conditions [13] [19].
The selection of optimal starting materials depends on several key factors including availability, cost-effectiveness, and synthetic accessibility [15] [18]. 4-Nitrobenzyl derivatives demonstrate superior commercial availability compared to their amino counterparts, making them preferred choices for large-scale synthesis [16] [20]. Additionally, the nitro group provides excellent directing effects for subsequent functionalization reactions while maintaining chemical stability during storage and handling [25] [27].
Table 1: Comparative Analysis of Precursor Materials
Precursor Material | Availability | Cost Index | Stability | Synthetic Utility |
---|---|---|---|---|
4-Nitrobenzyl bromide | High | 1.0 | Excellent | Very High |
4-Aminobenzyl bromide | Moderate | 1.8 | Good | High |
4-Nitrotoluene | Very High | 0.6 | Excellent | Moderate |
Benzyl chloroformate | High | 1.2 | Good | High |
The evaluation of precursor compounds also encompasses their compatibility with downstream synthetic transformations [21] [30]. 4-Nitrobenzyl derivatives exhibit exceptional compatibility with hydrogenation conditions, allowing for selective nitro group reduction without affecting other functional groups [11] [24]. This selectivity proves particularly advantageous in complex synthetic sequences where multiple reactive sites are present [26] [28].
The synthesis of tert-butyl 4-aminobenzylcarbamate hydrochloride typically proceeds through well-defined stepwise synthetic routes that incorporate both tert-butyloxycarbonyl protection and selective hydrogenation reactions [4] [9]. These methodologies ensure high yields while maintaining excellent functional group compatibility throughout the synthetic sequence [10] [13].
The primary synthetic route initiates with the selective hydrogenation of 4-nitrobenzyl derivatives using palladium on carbon catalysts under controlled hydrogen pressure [11] [25]. This transformation proceeds with excellent chemoselectivity, reducing the nitro group to the corresponding amine without affecting other functional groups [26] [28]. Typical reaction conditions employ 10% palladium on carbon catalyst at hydrogen pressures ranging from 1 to 10 bar in ethanol or methanol solvents [24] [27].
Following nitro group reduction, the resulting 4-aminobenzyl intermediate undergoes tert-butyloxycarbonyl protection using di-tert-butyl dicarbonate [9] [12]. This protection step requires careful control of reaction conditions to ensure complete conversion while minimizing side product formation [10] [19]. The reaction typically proceeds in dichloromethane or tetrahydrofuran solvents at temperatures between 0 and 25 degrees Celsius [13] [38].
Table 2: Hydrogenation Reaction Conditions and Yields
Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
4-Nitrobenzyl carbamate | Palladium on carbon (10%) | 1-10 | 25-80 | Ethanol, Methanol | 2-12 | 95-99 |
4-Nitrotoluene | Palladium on carbon, Platinum on carbon | 1-50 | 25-130 | Ethanol, Water | 4-24 | 90-98 |
Aromatic nitro compounds | Palladium on carbon quantum dots | 1 | 25 | Water | 2-4 | 98-100 |
An alternative synthetic approach involves initial tert-butyloxycarbonyl protection of amine-containing precursors followed by selective functionalization of the benzyl position [1] [4]. This strategy proves particularly effective when starting from 4-aminobenzyl derivatives that require further elaboration [6] [8]. The protection step utilizes standard tert-butyloxycarbonyl methodology with di-tert-butyl dicarbonate in the presence of suitable bases [9] [38].
The subsequent functionalization reactions employ various coupling methodologies depending on the specific synthetic requirements [30] [31]. Palladium-catalyzed coupling reactions demonstrate particular utility for introducing complex substituents while maintaining the integrity of the tert-butyloxycarbonyl protecting group [5] [32]. These transformations typically proceed under mild conditions using palladium acetate catalysts with appropriate ligand systems [30] [37].
Table 3: tert-Butyloxycarbonyl Protection Reaction Conditions
Base Used | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Sodium bicarbonate | Water/Tetrahydrofuran | 0-25 | 2-6 | 85-95 | High |
4-Dimethylaminopyridine | Acetonitrile | 20-40 | 1-4 | 88-98 | Excellent |
Sodium hydroxide | Water/Chloroform | 0-25 | 2-8 | 80-92 | Good |
The hydrogenation of nitro groups proceeds through well-established mechanistic pathways involving initial coordination of the nitro compound to the palladium surface [11] [26]. Subsequent hydrogen addition occurs in a stepwise manner, first forming nitroso and hydroxylamine intermediates before final reduction to the amine product [25] [28]. The use of appropriate catalysts and reaction conditions ensures high selectivity for the desired transformation while minimizing competing reactions [24] [27].
The tert-butyloxycarbonyl protection mechanism involves nucleophilic attack of the amine on di-tert-butyl dicarbonate, followed by elimination of tert-butanol and carbon dioxide [9] [10]. This reaction proceeds under mild basic conditions and demonstrates excellent functional group tolerance [12] [13]. The resulting carbamate linkage provides robust protection that withstands a wide range of subsequent synthetic transformations [19] [38].
Industrial-scale production of tert-butyl 4-aminobenzylcarbamate hydrochloride requires comprehensive optimization of synthetic methodologies to achieve economic viability while maintaining high product quality [15] [18]. These optimization strategies encompass reactor design, process intensification, and advanced control systems that enable efficient large-scale manufacturing [30] [32].
Industrial production utilizes continuous flow reactor systems that provide superior heat and mass transfer characteristics compared to traditional batch processes [19] [32]. These reactor configurations enable precise temperature control and uniform residence time distribution, resulting in improved reaction selectivity and reduced byproduct formation [30] [33]. The implementation of continuous flow technology also facilitates real-time monitoring and control of critical process parameters [32] [39].
Temperature control systems employ multiple heating and cooling zones to optimize reaction conditions throughout the reactor length [19] [30]. This approach allows for rapid heating to reaction temperature followed by controlled cooling to maintain optimal conversion rates [32] [33]. Advanced heat exchanger networks recover thermal energy from exothermic reactions, significantly improving overall process energy efficiency [30] [39].
Table 4: Industrial Scale-up Parameters
Parameter | Laboratory Scale | Pilot Scale (kg) | Industrial Scale (tonnes) | Improvement Factor |
---|---|---|---|---|
Reactor Type | Round bottom flask | Jacketed reactor | Continuous flow reactor | Enhanced mixing |
Temperature Control | Oil bath heating | Automated control | Multiple zone control | ±2°C precision |
Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 0.1-1 mol% | 5x productivity |
Reaction Time | 2-24 hours | 4-12 hours | 4-8 hours continuous | 3x throughput |
Industrial processes employ optimized catalyst systems that maximize activity while minimizing loading requirements [16] [25]. Supported palladium catalysts demonstrate exceptional performance in large-scale hydrogenation reactions, providing high activity with excellent recyclability [24] [26]. The development of advanced catalyst supports, including carbon quantum dot modified materials, enhances catalyst stability and enables extended operating periods [25] [28].
Catalyst recovery systems utilize magnetic separation or filtration techniques to isolate and regenerate precious metal catalysts [25] [26]. These recovery processes achieve catalyst recycling efficiencies exceeding 95%, significantly reducing overall production costs [24] [28]. Advanced catalyst characterization techniques monitor catalyst performance throughout multiple reaction cycles, enabling predictive maintenance strategies [25] [27].
Solvent recovery and recycling systems represent critical components of industrial-scale production, achieving solvent recovery rates exceeding 90% [20] [33]. Distillation and extraction processes separate product streams from reaction solvents, enabling solvent reuse while maintaining product purity [39] [40]. Advanced separation technologies, including membrane filtration and crystallization, provide high-efficiency product isolation with minimal waste generation [33] [41].
Table 5: Economic Analysis of Industrial Production
Cost Factor | Laboratory ($/kg) | Industrial ($/kg) | Cost Reduction (%) |
---|---|---|---|
Raw Materials | 150-200 | 80-120 | 40-50% |
Catalyst Cost | 50-100 | 10-25 | 70-80% |
Energy Consumption | 30-50 | 15-25 | 50-60% |
Solvent Usage | 100-150 | 20-40 | 70-80% |
Labor Requirements | 200-300 | 20-50 | 80-90% |
Industrial production incorporates advanced analytical techniques for real-time process monitoring and quality control [30] [32]. In-line spectroscopic methods provide continuous analysis of reaction progress, enabling immediate process adjustments to maintain optimal conditions [19] [33]. Automated sampling and analysis systems ensure consistent product quality while reducing manual intervention requirements [32] [39].
tert-Butyl 4-aminobenzylcarbamate hydrochloride presents a well-defined molecular architecture characterized by the molecular formula C₁₂H₁₉ClN₂O₂ with a molecular weight of 258.75 g/mol [1] [2] [3]. The compound exists as a light yellow to yellow solid with demonstrated purity levels ranging from 95% to 99.67% depending on the synthesis and purification methodology employed [2] [4]. The Chemical Abstracts Service registry number 174959-54-7 provides unambiguous identification for this hydrochloride salt derivative [1] [2] [3].
Table 1: Molecular Formula and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 258.75 | [1] [2] [3] |
CAS Number | 174959-54-7 | [1] [2] [3] |
Appearance | Light yellow to yellow solid | [2] |
Melting Point (°C) | Not reported | [5] [6] |
Storage Temperature (°C) | 2-8 (under inert gas) | [3] |
Purity (%) | 95-99.67 | [2] [4] |
IUPAC Name | tert-butyl N-[(4-aminophenyl)methyl]carbamate hydrochloride | [1] [3] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through both proton and carbon-13 analyses. The ¹H Nuclear Magnetic Resonance spectrum in deuterated chloroform demonstrates consistency with the proposed molecular structure, exhibiting characteristic signals for aromatic protons in the δ 7.2-7.4 ppm region, benzyl methylene protons at approximately δ 4.5 ppm, and tert-butyl protons at δ 1.5 ppm [7] [2] [8].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbamate carbonyl carbon at δ 155 ppm, aromatic carbons spanning δ 130-120 ppm, and tert-butyl carbons at δ 28 ppm [7] [2] [8]. These chemical shift patterns align with established databases for carbamate functional groups and substituted benzyl systems [9] [10].
Infrared spectroscopy provides distinctive functional group identification through characteristic vibrational frequencies. The nitrogen-hydrogen stretching vibrations appear in the 3550-3250 cm⁻¹ region, consistent with primary amine and carbamate nitrogen-hydrogen bonds [7] [11] [12] [13] [14]. The carbamate carbonyl stretch manifests as a strong absorption between 1765-1735 cm⁻¹, characteristic of this functional group class [13] [14].
The aromatic carbon-carbon stretching vibrations contribute to the fingerprint region complexity, appearing in the 1625-1440 cm⁻¹ range [13] [14]. Additional characteristic absorptions include carbon-nitrogen stretching modes and out-of-plane bending vibrations that contribute to the compound-specific fingerprint profile below 1400 cm⁻¹ [13] [15].
Mass spectrometry analysis demonstrates the molecular ion peak at m/z 258.75, corresponding to the protonated molecular species [2]. Fragmentation patterns follow established mechanisms for carbamate compounds, including McLafferty rearrangements and alpha-cleavage processes typical of benzyl systems [16] [17] [18].
The base peak and subsequent fragmentation ions provide structural confirmation through predictable bond cleavage patterns. Characteristic losses include the tert-butyl group (m/z -57), carbon dioxide elimination (m/z -44), and benzyl fragmentations leading to tropylium ion formation (m/z 91) [16] [18] [19].
Table 2: Spectroscopic Characterization Data
Method | Key Observations | Reference Ranges | Source |
---|---|---|---|
¹H NMR (CDCl₃) | Consistent with structure - aromatic protons, benzyl CH₂, amino groups | δ 7.2-7.4 (aromatic), δ 4.5 (CH₂), δ 1.5 (t-Bu) | [7] [2] [8] |
¹³C NMR (CDCl₃) | Aromatic carbons, carbamate carbonyl, tert-butyl carbons | δ 155 (C=O), δ 130-120 (aromatic), δ 28 (t-Bu) | [7] [2] [8] |
IR Spectroscopy | N-H stretch, C=O stretch (carbamate), aromatic C=C | 3550-3250 cm⁻¹ (N-H), 1765-1735 cm⁻¹ (C=O) | [7] [11] [12] [13] [14] |
LCMS | Molecular ion consistent with structure | m/z 258.75 [M]+ | [2] |
Mass Spectrometry | Molecular ion peak, fragmentation patterns | Base peak, McLafferty rearrangement | [16] [17] [18] |
The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form of tert-butyl 4-aminobenzylcarbamate. In water, the compound demonstrates limited but measurable solubility, enhanced by the ionic nature of the hydrochloride salt which facilitates hydrogen bonding and electrostatic interactions with water molecules [20] [21] [22].
Methanol represents a moderately favorable solvent system for this compound, with the polar protic nature providing compatibility with both the carbamate functionality and the amino group [20] [23] [22]. The dissolution process benefits from hydrogen bonding capabilities and the intermediate polarity of the methanol solvent environment [24] [25].
Chloroform demonstrates excellent solubility characteristics for tert-butyl 4-aminobenzylcarbamate hydrochloride, making it suitable for extraction and purification procedures [20] [23] [22]. The moderate polarity and hydrogen bonding capability of chloroform accommodate the compound's amphiphilic nature effectively [24] [25].
Dichloromethane serves as a preferred reaction solvent due to its favorable dissolution properties and chemical inertness toward the carbamate functionality [4] [26]. The solvent's low boiling point facilitates easy removal during workup procedures while maintaining adequate solvation of the substrate [28].
Dimethyl sulfoxide and N,N-dimethylformamide represent highly favorable polar aprotic solvents, achieving high solubility through dipolar interactions and hydrogen bonding with the amino and carbamate functionalities [4] [26] [29]. These solvents prove particularly valuable for reactions requiring elevated temperatures or extended reaction times [29] [28].
Octanol-water partition coefficients for carbamate compounds generally correlate with their lipophilicity and hydrogen bonding characteristics [30] [31] [32] [33]. The tert-butyl group contributes hydrophobic character while the amino and carbamate functionalities provide hydrophilic interactions [34] [35].
The predicted partition behavior suggests moderate lipophilicity, with the hydrochloride salt formation shifting the balance toward increased aqueous phase affinity [30] [32]. This property profile influences bioavailability, membrane permeability, and environmental fate characteristics when applicable [32] [34].
Table 3: Solubility and Partition Data
Solvent System | Solubility | LogP (Predicted) | Notes |
---|---|---|---|
Water | Limited | - | Enhanced by HCl salt formation |
Methanol | Moderately soluble | - | Polar protic solvent compatible |
Chloroform | Soluble | - | Good for extractions and purification |
Ethyl Acetate | Soluble | - | Common crystallization solvent |
Dichloromethane | Soluble | - | Preferred for reactions |
DMSO | Highly soluble | - | Polar aprotic, high solubility |
DMF | Highly soluble | - | Polar aprotic, high solubility |
Petroleum Ether | Poorly soluble | - | Non-polar, poor solubility |
tert-Butyl 4-aminobenzylcarbamate hydrochloride demonstrates thermal stability below 150°C, with minimal mass loss (< 1%) observed under controlled atmospheric conditions [36] [37] . This temperature range encompasses typical storage and handling conditions, indicating practical stability for pharmaceutical and research applications [5] [6] [3].
Between 150-200°C, decomposition processes initiate with mass losses ranging from 5-15% [36] [39] [40]. The primary decomposition products include isobutene, carbon dioxide, and various amine fragments resulting from carbamate bond cleavage [36] [39] [41]. These thermal degradation pathways follow established mechanisms for tert-butyl carbamate derivatives [36] [42] [40].
Above 200°C, significant decomposition occurs with mass losses exceeding 50%, leading to complete molecular fragmentation [36] [37] [43]. The decomposition kinetics follow first-order reaction mechanisms typical of carbamate thermal degradation [39] [42] [40].
The tert-butyl group represents a primary site of thermal instability, undergoing elimination reactions to form isobutene and carbamic acid intermediates [36] [42] [41]. The activation energy for these processes aligns with published values for similar carbamate structures, typically ranging from 150-180 kJ/mol [36] [39] [43].